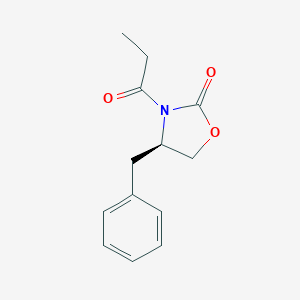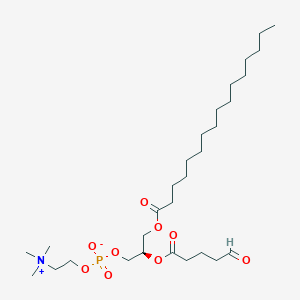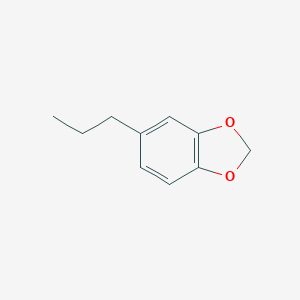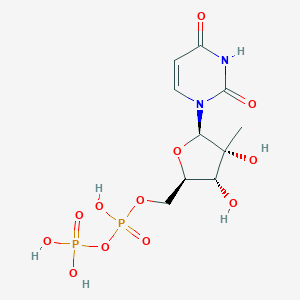
2'-c-Methyluridine 5'-(trihydrogen diphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-c-Methyluridine 5'-(trihydrogen diphosphate), also known as m5U or 2'-O-methyl-5-methyluridine, is a modified nucleoside that is found in RNA molecules. It is formed by the addition of a methyl group to the 2' carbon of the ribose ring and a methyl group to the 5 position of the uracil base. This modification is found in tRNA molecules in all three domains of life and is essential for their function.
Wirkmechanismus
The exact mechanism of action of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) is not fully understood, but it is believed to play a role in stabilizing the tRNA structure and enhancing its ability to interact with other molecules. The 2' methylation of the ribose ring is thought to protect the tRNA molecule from degradation by ribonucleases, while the 5-methyl modification of the uracil base is believed to enhance the specificity of tRNA recognition by aminoacyl-tRNA synthetases.
Biochemische Und Physiologische Effekte
M5U has been shown to have a number of biochemical and physiological effects. It has been implicated in the regulation of translation efficiency and fidelity, as well as the modulation of RNA-protein interactions. It has also been shown to play a role in the regulation of mRNA stability and the formation of stress granules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 2'-c-Methyluridine 5'-(trihydrogen diphosphate) is that it is a highly conserved modification found in all three domains of life, making it an ideal model for studying the evolution and function of RNA molecules. However, one limitation is that the synthesis of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) is a complex and multi-step process that requires the use of specialized enzymes and chemical reagents, making it difficult to produce large quantities of the modified nucleoside for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 2'-c-Methyluridine 5'-(trihydrogen diphosphate). One area of interest is the role of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) in the regulation of gene expression and the formation of RNA-protein complexes. Another area of interest is the development of new methods for synthesizing 2'-c-Methyluridine 5'-(trihydrogen diphosphate) and other modified nucleosides for use in experiments. Additionally, there is a need for further studies to elucidate the exact mechanism of action of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) and its role in various biological processes.
Synthesemethoden
The synthesis of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) involves the use of various chemical reagents and enzymes. The most common method involves the use of S-adenosylmethionine (SAM) as a methyl donor and the enzyme tRNA (uracil-5-)-methyltransferase (TrmFO) to catalyze the transfer of the methyl group to the 5 position of the uracil base. The 2' carbon of the ribose ring is then methylated using the enzyme tRNA (2'-O-methyladenosine-N6-)-methyltransferase (TrmL).
Wissenschaftliche Forschungsanwendungen
M5U has been extensively studied in the field of RNA biology and has been shown to play a crucial role in the stability and function of tRNA molecules. It has also been implicated in the regulation of gene expression and the formation of RNA-protein complexes. Studies have shown that mutations in the genes encoding TrmFO and TrmL can lead to various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
150993-73-0 |
|---|---|
Produktname |
2'-c-Methyluridine 5'-(trihydrogen diphosphate) |
Molekularformel |
C10H16N2O12P2 |
Molekulargewicht |
418.19 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N2O12P2/c1-10(16)7(14)5(4-22-26(20,21)24-25(17,18)19)23-8(10)12-3-2-6(13)11-9(12)15/h2-3,5,7-8,14,16H,4H2,1H3,(H,20,21)(H,11,13,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
LFWWNDZBFDONAW-VPCXQMTMSA-N |
Isomerische SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O)O |
Synonyme |
2'-C-methyluridine diphosphate 2'-MeUDP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)
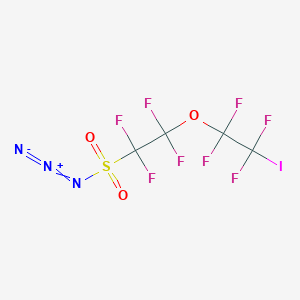
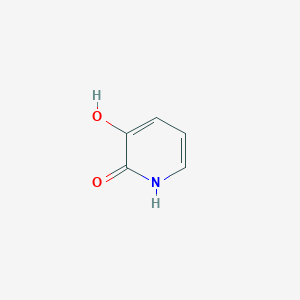
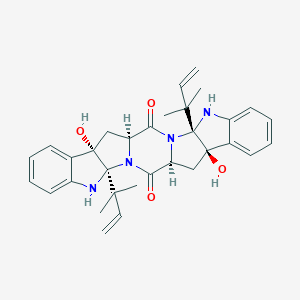
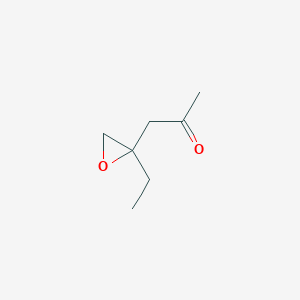
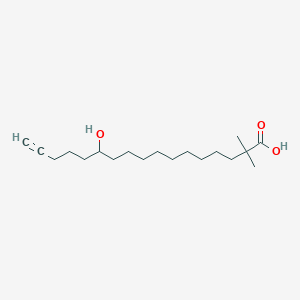
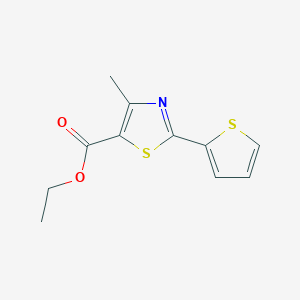
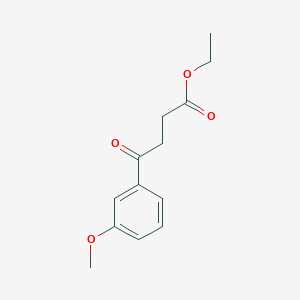
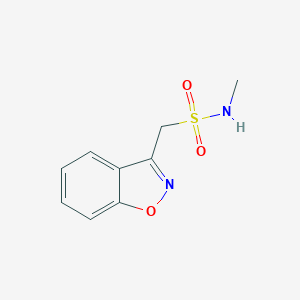
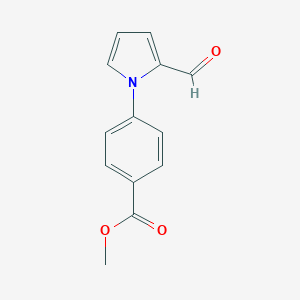
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B124241.png)
